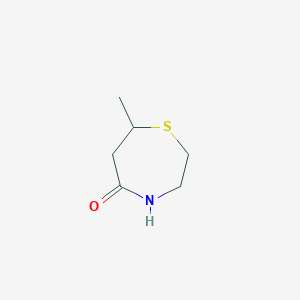

7-Methyl-1,4-thiazepan-5-one

Description

Significance of Heterocyclic Ring Systems in Chemical Research

Heterocyclic compounds are a vast and vital class of organic molecules that feature a ring structure containing at least one atom other than carbon, known as a heteroatom. openaccessjournals.comijarsct.co.in These heteroatoms, most commonly nitrogen, oxygen, or sulfur, impart unique physicochemical and biological properties to the molecules. openaccessjournals.com This structural diversity makes heterocyclic compounds fundamental building blocks in numerous scientific and industrial fields. openaccessjournals.comijarsct.co.in

In medicinal chemistry, heterocyclic scaffolds are of paramount importance, with a significant majority of newly approved drugs containing these ring systems. ijraset.com Their prevalence is due to their ability to engage in a wide range of interactions with biological targets, leading to a spectrum of therapeutic effects. ijraset.com Natural products, such as alkaloids, antibiotics like penicillin and cephalosporin, and vitamins, often incorporate heterocyclic moieties, highlighting their essential role in biological processes. ijarsct.co.inijpsr.com Beyond pharmaceuticals, heterocyclic compounds are integral to agrochemicals, materials science for developing functional materials like conjugated polymers, and as catalysts in organic synthesis. openaccessjournals.comlongdom.org The continuous exploration of heterocyclic chemistry is a dynamic field, driving the discovery of novel reactions and innovative applications. openaccessjournals.com

Overview of Thiazepane Scaffold Architecture and Nomenclature

The term "thiazepane" refers to a seven-membered heterocyclic ring containing both a sulfur and a nitrogen atom. The "1,4" in 1,4-thiazepane (B1286124) specifies the positions of the sulfur and nitrogen atoms within the ring, respectively. The core structure, known as the thiazepane scaffold, provides a three-dimensional framework that can be functionalized at various positions. This three-dimensionality is a desirable characteristic in drug discovery, as it can lead to improved specificity in protein-binding interactions. nih.gov

The nomenclature "7-Methyl-1,4-thiazepan-5-one" provides a precise description of the molecule's structure:

1,4-thiazepan : A seven-membered ring with a sulfur atom at position 1 and a nitrogen atom at position 4.

-5-one : A ketone group (a carbon-oxygen double bond) at the 5th position of the ring.

7-Methyl : A methyl group attached to the 7th position of the ring.

The thiazepane ring can adopt various conformations, often a chair-like conformation, due to the puckering caused by the sulfur and nitrogen atoms. vulcanchem.com This conformational flexibility, along with the potential for substitution at different ring positions, allows for the creation of a diverse library of molecules with distinct properties.

Table 1: Key Structural Features of 7-Methyl-1,4-thiazepan-5-one

| Feature | Description |

|---|---|

| Core Scaffold | 1,4-Thiazepane |

| Ring Size | 7-membered |

| Heteroatoms | Sulfur (position 1), Nitrogen (position 4) |

| Functional Group | Ketone (position 5) |

| Substituent | Methyl (position 7) |

Historical Context and Evolution of 1,4-Thiazepan-5-one (B1267140) Derivatives in Chemical Literature

The study of thiazepanes and their derivatives is a subset of the broader field of heterocyclic chemistry. While the synthesis of seven-membered rings has historically presented challenges for synthetic organic chemists, various methods have been developed to construct the 1,4-thiazepane core. researchgate.net

Early synthetic strategies often involved multi-step processes. For instance, one approach involved the nucleophilic ring-opening of an aziridine (B145994) with β-mercaptopropionic acid, followed by cyclization. researchgate.net More recent advancements have focused on developing more efficient and versatile synthetic routes. A significant development has been the one-pot synthesis of 1,4-thiazepanones from α,β-unsaturated esters and 1,2-amino thiols. nih.gov This method is notable for its good yields, reasonable reaction times (0.5–3 hours), and tolerance of a broad range of substrates, making it suitable for creating diverse libraries of these compounds for screening purposes. nih.gov

The interest in 1,4-thiazepan-5-one derivatives has been fueled by their potential applications in medicinal chemistry. For example, derivatives of the 1,4-thiazepane scaffold have been investigated as inhibitors of BACE1 and BACE2, enzymes implicated in Alzheimer's disease and type 2 diabetes. google.com Furthermore, acylated 1,4-thiazepanes have been identified as ligands for BET bromodomains, which are considered targets for anticancer drugs. nih.gov The unusual 1,4-thiazepan-5-one ring is also found in naturally occurring molecules like mutanobactin, a product of human microbiota. nih.gov

The evolution of synthetic methods has been crucial in advancing the study of 1,4-thiazepan-5-one derivatives. The development of selective reactions, such as those utilizing cyclopropenone reagents for modification at N-terminal cysteine residues to form a stable 1,4-thiazepan-5-one linkage, has expanded the toolkit for creating complex protein conjugates. acs.orgacs.org

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1,4-thiazepan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS/c1-5-4-6(8)7-2-3-9-5/h5H,2-4H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGYLZPLOKOCJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NCCS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Methyl 1,4 Thiazepan 5 One and Its Analogs

Cyclization Reactions for 1,4-Thiazepan-5-one (B1267140) Core Formation

The formation of the seven-membered 1,4-thiazepan-5-one ring is the crucial step in the synthesis of these compounds. Several strategies have been devised to achieve this, each with its own advantages and limitations.

Michael Addition-Cycloaddition Cascades utilizing α,β-Unsaturated Carbonyl Compounds and Thiol-Amine Precursors

A prevalent method for constructing the 1,4-thiazepan-5-one core involves the reaction of α,β-unsaturated carbonyl compounds with thiol-amine precursors, such as cysteamine (B1669678). nih.govsrce.hr This reaction proceeds via a Michael addition (also known as conjugate addition) of the thiol group to the electron-deficient alkene of the α,β-unsaturated carbonyl compound. wikipedia.orgchemistrysteps.comnih.gov Following the initial carbon-sulfur bond formation, an intramolecular cyclization occurs through the nucleophilic attack of the amine group on the carbonyl carbon, leading to the formation of the seven-membered ring. nih.gov

The choice of α,β-unsaturated carbonyl compound and the reaction conditions can influence the efficiency of the reaction. While simple esters can be used, they often require long reaction times (3-7 days) and result in low yields. nih.gov A significant improvement was achieved by using trifluoroethyl esters as the α,β-unsaturated component. This modification allows the reaction to proceed in shorter times (less than 3 hours) and in good yields, even for a broad range of substrates. nih.gov The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium methoxide, in a suitable solvent like acetonitrile. nih.gov

This methodology offers a versatile approach to a variety of substituted 1,4-thiazepan-5-ones by simply changing the substitution pattern on the α,β-unsaturated carbonyl compound. For instance, reactions have been successfully performed with substrates bearing various aryl and alkyl groups. nih.gov

Cyclocondensation Approaches with Amino-Thiol Precursors, such as Cysteine Derivatives

Cyclocondensation reactions utilizing amino-thiol precursors, particularly cysteine and its derivatives, represent a foundational strategy for synthesizing the 1,4-thiazepan-5-one scaffold. ulisboa.pt In this approach, the thiol and amine functionalities required for ring formation are present within a single chiral molecule.

A common method involves the reaction of L-cysteine with an appropriate carbonyl compound. For example, the reaction of L-cysteine with methyl acrylate (B77674) under basic conditions leads to the formation of a thioether intermediate. vulcanchem.com Subsequent microwave-assisted cyclization in the presence of triethylamine can then yield the thiazepane core. vulcanchem.com This method benefits from the inherent chirality of cysteine, which can be used to control the stereochemistry of the final product.

The reaction of cysteine derivatives with α,β-unsaturated ketones under acidic conditions is another effective route. vulcanchem.com This is often followed by an oxidation step to introduce the 5-oxo group. vulcanchem.com The use of catalysts, such as Lewis acids like zinc chloride, can facilitate the cyclization by stabilizing transition states.

| Precursor 1 | Precursor 2 | Conditions | Product | Yield | Ref |

| L-cysteine | Methyl acrylate | Basic conditions, then microwave-assisted cyclization with triethylamine | 1,4-thiazepane (B1286124) core | >75% (for related compounds) | vulcanchem.com |

| Cysteine derivative | 2-Thienyl carbonyl compound | Acidic conditions, Lewis acid (e.g., ZnCl₂) | (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one | Moderate | |

| Cysteine derivative | α,β-Unsaturated ketone | Acidic conditions, then oxidation | 5-oxo-1,4-thiazepane-3-carboxamide derivative | Not specified | vulcanchem.com |

One-Pot Multicomponent Reactions for Thiazepanone Synthesis

One-pot multicomponent reactions (MCRs) have emerged as an efficient and atom-economical strategy for the synthesis of complex molecules like thiazepanones. nih.govbeilstein-journals.org These reactions involve combining three or more starting materials in a single reaction vessel to form the final product in a sequential manner, avoiding the need for isolation of intermediates. beilstein-journals.orgnih.gov

For the synthesis of 1,4-thiazepan-5-ones, a one-pot approach typically involves the reaction of an α,β-unsaturated ester, a 1,2-amino thiol (like cysteamine), and a base. nih.govresearchgate.net This method is advantageous due to its simplicity, reduced waste, and often shorter reaction times. nih.gov The reaction proceeds through a tandem conjugate addition and acylation sequence. nih.gov The use of trifluoroethyl esters as the α,β-unsaturated component has been shown to significantly improve reaction times and yields. nih.gov

The versatility of MCRs allows for the synthesis of a diverse library of 1,4-thiazepanones by varying the substituents on the starting materials. nih.gov This approach is particularly valuable for generating screening libraries for drug discovery. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Ref |

| α,β-Unsaturated ester | 1,2-Amino thiol | Base | One-pot, 0.5-3 h | 1,4-Thiazepanone | nih.govresearchgate.net |

| Amine | Sulfur donor | Carbonyl source | Lewis acid or organocatalyst, reflux | Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide (B1342524) |

Ring-Closing Metathesis (RCM) Strategies for Thiazepanone Core Construction

Ring-closing metathesis (RCM) is a powerful and versatile tool in organic synthesis for the formation of cyclic compounds, including the seven-membered thiazepanone ring. wikipedia.orgorganic-chemistry.org This reaction involves the intramolecular metathesis of a diene precursor, catalyzed by a metal complex, typically a ruthenium-based catalyst like Grubbs' catalyst. wikipedia.org

To synthesize a 1,4-thiazepan-5-one using RCM, a suitable acyclic precursor containing two terminal alkene functionalities is required. For example, an N-allyl-substituted aminohexenamide can undergo RCM to form the thiazepanone ring. The key advantage of RCM is its high functional group tolerance and its ability to form rings of various sizes, including the 5- to 7-membered rings common in many biologically active compounds. wikipedia.org The reaction is driven by the formation of a stable cyclic alkene and the release of a volatile byproduct, ethylene. wikipedia.orgorganic-chemistry.org

The choice of catalyst is crucial for the success of the RCM reaction. Second-generation Grubbs' catalysts are often preferred due to their higher activity and broader substrate scope. organic-chemistry.org RCM has been successfully applied to the synthesis of complex heterocyclic structures and is particularly useful in natural product synthesis. wikipedia.orgnih.gov

| Precursor | Catalyst | Product | Key Feature | Ref |

| (2S,6R)-N-allyl-2-(2-thienyl)-6-aminohex-4-enamide | Grubbs' 2nd-generation catalyst | (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one | Stereoretention |

Alternative Cyclization Pathways, including N-Propargylic-β-Enaminothiones and N-Boc Aziridine (B145994) Derivatives

Several alternative and innovative cyclization pathways have been explored for the synthesis of the 1,4-thiazepan-5-one core and related structures. These methods often utilize unique starting materials and reaction mechanisms.

N-Propargylic-β-Enaminones: N-propargylic β-enaminones are versatile building blocks in organic synthesis that can be used to construct a variety of heterocyclic compounds. researchgate.netorganic-chemistry.orgarkat-usa.org These compounds, prepared from the reaction of propargylamines with β-alkoxyvinyl ketones, can undergo different modes of cyclization depending on the reaction conditions. arkat-usa.orgresearchgate.net For instance, treatment with zinc chloride can lead to the formation of 1,4-oxazepine (B8637140) intermediates, which can then be converted to other heterocyclic systems. organic-chemistry.org While not a direct route to 1,4-thiazepan-5-ones, the chemistry of N-propargylic β-enaminones highlights the potential for developing novel cyclization strategies for seven-membered heterocycles. organic-chemistry.org

N-Boc Aziridine Derivatives: Aziridines, particularly N-protected aziridine derivatives, are useful precursors for the synthesis of various nitrogen-containing heterocycles due to the ring strain that facilitates ring-opening reactions. nih.govclockss.org A multistep synthesis of a 1,4-thiazepan-5-one derivative has been accomplished starting from an N-Boc protected aziridine. researchgate.net This approach involves the nucleophilic ring-opening of the aziridine, followed by a series of transformations to build the thiazepane ring. The use of N-Boc aziridines allows for controlled and stereoselective syntheses. scielo.brmdpi.com

Another related approach involves the reaction of monosubstituted cyclopropenone reagents with the 1,2-aminothiol groups of N-terminal cysteine residues. nih.govresearchgate.netresearchgate.net This reaction proceeds under mild, biocompatible conditions to selectively form a stable 1,4-thiazepan-5-one linkage. nih.goviris-biotech.dechemrxiv.org

| Precursor Type | Key Intermediate/Reagent | Resulting Structure | Ref |

| N-Propargylic β-enaminones | Zinc chloride | 1,4-Oxazepine intermediates | organic-chemistry.org |

| N-Boc aziridine | Multistep synthesis | 1,4-Thiazepan-5-one derivative | researchgate.net |

| N-terminal cysteine | Monosubstituted cyclopropenone | 1,4-Thiazepan-5-one linkage | nih.govresearchgate.netchemrxiv.org |

Functionalization and Derivatization Strategies of the 7-Methyl-1,4-thiazepan-5-one Scaffold

Once the core 7-methyl-1,4-thiazepan-5-one scaffold is synthesized, further functionalization and derivatization can be carried out to create a diverse range of analogs with potentially enhanced or modified biological activities. These modifications can be directed at several positions on the thiazepane ring, including the nitrogen atom, the carbon atoms of the ring, and the ketone and sulfone functionalities.

One common strategy involves the oxidation of the sulfur atom in the thiazepane ring to a sulfone. This is typically achieved using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA). vulcanchem.com The resulting 1,1-dioxide derivatives often exhibit different physicochemical properties, such as increased polarity and conformational rigidity, which can influence their biological activity. vulcanchem.com

The ketone group at the 5-position can also be a site for derivatization. For example, it can be converted to a thioamide using Lawesson's reagent. google.com This transformation can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Furthermore, the nitrogen atom at the 4-position can be acylated or alkylated to introduce various substituents. This is a common strategy for creating libraries of analogs for structure-activity relationship (SAR) studies. nih.gov For example, acylated 1,4-thiazepanes have been identified as new ligands for BET bromodomains. nih.govresearchgate.net

The synthesis of analogs often involves a modular approach, where different building blocks are combined to create a variety of final products. For instance, amide bond formation between a 5-oxo-1,4-thiazepane-3-carboxylic acid and various amines can be achieved using coupling reagents like EDC/HCl. vulcanchem.com This allows for the introduction of a wide range of substituents at the 3-position.

Finally, ring-opening reactions of the thiazepanone ring can also be employed as a derivatization strategy. For example, treatment of tetrahydro-1,4-thiazepan-5-one-1,1-dioxide with an amine can lead to the opening of the seven-membered ring, providing access to linear compounds with different functional groups.

| Modification Site | Reagent/Method | Resulting Functional Group/Derivative | Ref |

| Sulfur atom | Hydrogen peroxide or mCPBA | Sulfone (1,1-dioxide) | vulcanchem.com |

| Ketone group | Lawesson's reagent | Thioamide | google.com |

| Nitrogen atom | Acylation/Alkylation | N-Acyl/N-Alkyl derivatives | nih.gov |

| 3-position | Amide coupling (EDC/HCl) | Amide derivatives | vulcanchem.com |

| Ring system | Amine-induced ring opening | Linear functionalized compounds | |

| Scaffold | Reduction of lactam | 1,4-Thiazepane | researchgate.net |

Regioselective Introduction of Substituents on the Thiazepane Ring

The controlled, regioselective introduction of substituents onto the thiazepane ring is crucial for developing structure-activity relationships of thiazepane-based compounds. This can be challenging due to the conformational flexibility of the seven-membered ring and the presence of multiple reactive sites. Strategies often involve the use of directing groups or the functionalization of specific positions prior to or during the cyclization process. nih.gov

One primary method for achieving regioselectivity is through the cyclization of specifically substituted linear precursors. For instance, the synthesis of 1,4-thiazepanones can be achieved through the reaction of 1,2-amino thiols with α,β-unsaturated esters. nih.gov The substitution pattern of the final cyclic product is dictated by the substituents present on the starting materials. A one-pot synthesis method has been developed that tolerates a broad scope of α,β-unsaturated esters, allowing for the introduction of various substituents at the C7 position of the thiazepanone ring. nih.gov

Another approach involves the C-H functionalization of the heterocyclic ring. While direct C-H functionalization of thiazepanes is not extensively documented, principles from other heterocyclic systems are being explored. nih.gov For example, palladium-catalyzed direct olefination at the C4 position of tryptophan derivatives has been achieved using a removable directing group, highlighting a potential strategy for functionalizing specific positions on similar heterocyclic rings. nih.gov Challenges in this area include controlling regioselectivity, particularly in the presence of the heteroatoms which can coordinate with metal catalysts. nih.govvulcanchem.com

In the context of fused heterocyclic systems, the regioselectivity of C-H activation can be controlled by first functionalizing a more reactive ring or by using a directing group to guide the reaction to a specific carbon on the less reactive ring. nih.gov For example, the C4-arylation of indoles has been successfully directed by a pivaloyl group, which coordinates to a palladium catalyst and facilitates C-H activation at the adjacent position. nih.gov Such strategies could potentially be adapted for the regioselective functionalization of the thiazepane core.

A summary of substrates used in the synthesis of substituted 1,4-thiazepanones is presented below.

| Starting Material 1 (1,2-Amino Thiol) | Starting Material 2 (α,β-Unsaturated Ester) | Resulting 7-Substituted-1,4-thiazepan-5-one |

| Cysteamine | 2,2,2-Trifluoroethyl Cinnamate | 7-Phenyl-1,4-thiazepan-5-one acs.org |

| Cysteamine | 2,2,2-Trifluoroethyl (E)-3-(4-Chlorophenyl)acrylate | 7-(4-Chlorophenyl)-1,4-thiazepan-5-one |

| Cysteamine | 2,2,2-Trifluoroethyl (E)-3-(4-Bromophenyl)acrylate | 7-(4-Bromophenyl)-1,4-thiazepan-5-one |

| Cysteamine | Methyl (E)-4-(3-Oxo-3-(2,2,2-trifluoroethoxy)prop-1-en-1-yl)benzoate | Methyl 4-(5-Oxo-1,4-thiazepan-7-yl)benzoate acs.org |

Post-Cyclization Modifications of Existing Functional Groups

Once the 1,4-thiazepan-5-one core is assembled, further diversification can be achieved by chemically modifying the existing functional groups. Common modifications include oxidation of the sulfur atom and reduction of the ketone.

Oxidation of the Sulfur Atom

The sulfur atom at position 1 of the thiazepane ring can be oxidized to form the corresponding sulfoxide (B87167) or sulfone (1,1-dioxide). This transformation significantly alters the polarity and conformational properties of the molecule. vulcanchem.com Common oxidizing agents for this purpose include hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). For example, the synthesis of 7-Methyl-1,4-thiazepane 1,1-dioxide involves the initial formation of the thiazepane ring followed by oxidation of the sulfur atom. vulcanchem.com This post-cyclization oxidation is a key step in the synthesis of various biologically active thiazepane sulfones. google.com Controlling the regioselectivity during oxidation can be a challenge, as over-oxidation can occur. vulcanchem.com

Reduction of the Carbonyl Group

The ketone at the C5 position of the 1,4-thiazepan-5-one ring can be reduced to the corresponding secondary alcohol, yielding a 1,4-thiazepan-5-ol. More commonly, it is fully reduced to a methylene (B1212753) group to furnish the corresponding 1,4-thiazepane. This reduction is a key step in transforming 1,4-thiazepanones into 1,4-thiazepanes, which are valuable scaffolds for fragment-based ligand discovery. nih.gov Reagents such as sodium borohydride (B1222165)/iodine or borane (B79455) dimethylsulfide have been effectively used for this transformation. nih.gov The resulting 1,4-thiazepanes can then be further functionalized, for instance, by converting them into carbamates or amides. nih.gov

A summary of post-cyclization modifications is provided in the table below.

| Starting Thiazepane Derivative | Reagent(s) | Modified Product | Reference |

| 7-Methyl-1,4-thiazepane | Hydrogen peroxide or m-CPBA | 7-Methyl-1,4-thiazepane 1,1-dioxide | vulcanchem.com |

| Tetrahydro-1,4-thiazepan-5-one | Hydrogen peroxide or m-CPBA | Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide | |

| 1,4-Thiazepan-5-ones (e.g., 3a, 3c, 3g, 3h) | Sodium borohydride/iodine or Borane dimethylsulfide | 1,4-Thiazepanes (e.g., 4a, 4c, 4g, 4h) | nih.gov |

| Sulfone B10 | Lawesson's reagent | Thioamide B11 | google.com |

Chemical Reactivity and Transformation Pathways of 7 Methyl 1,4 Thiazepan 5 One

Oxidation Reactions of the Sulfur Heteroatom within the Thiazepane Ring System

The sulfur atom within the 1,4-thiazepan-5-one (B1267140) ring is susceptible to oxidation, a common transformation for thioethers. This reaction typically leads to the formation of the corresponding sulfoxides and sulfones. The oxidation state of the sulfur atom can significantly influence the physicochemical and biological properties of the molecule. vulcanchem.com

Common oxidizing agents employed for this transformation include hydrogen peroxide and potassium permanganate. For instance, treatment of a thiazepane derivative with hydrogen peroxide can introduce sulfonyl groups. vulcanchem.com The synthesis of 7-Methyl-1,4-thiazepane 1,1-dioxide, a related sulfone, involves the oxidation of the thiazepane core as a key step. vulcanchem.com It is important to control the reaction conditions carefully to prevent over-oxidation or degradation of the heterocyclic ring. The introduction of sulfonyl groups increases the polarity and conformational rigidity of the thiazepane ring. vulcanchem.com

Table 1: Oxidation of Thiazepane Derivatives

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Thiazepane derivative | Hydrogen peroxide or potassium permanganate | Corresponding sulfoxide (B87167) or sulfone |

Reduction Reactions of the Carbonyl Group and Related Moieties

The carbonyl group at the 5-position of the 1,4-thiazepan-5-one scaffold is a key site for reduction reactions. These reactions convert the ketone functionality into a hydroxyl group, yielding the corresponding 1,4-thiazepan-5-ol. Common reducing agents for this purpose include sodium borohydride (B1222165) and lithium aluminum hydride.

The reduction of the lactam functionality in 1,4-thiazepanones provides access to 1,4-thiazepanes. researchgate.net This two-step transformation, involving the initial formation of the thiazepanone followed by reduction, is a valuable strategy for synthesizing diverse 3D fragments for screening libraries. researchgate.net For example, a one-pot synthesis using α,β-unsaturated esters and 1,2-amino thiols can produce 1,4-thiazepanones, which then serve as precursors to 1,4-thiazepanes upon reduction. researchgate.net

Table 2: Reduction of 1,4-Thiazepan-5-one Derivatives

| Starting Material | Reducing Agent | Product | Reference |

|---|---|---|---|

| 1,4-Thiazepan-5-one | Sodium borohydride or lithium aluminum hydride | 1,4-Thiazepan-5-ol |

Nucleophilic Substitution Reactions on the Thiazepan-5-one Scaffold

The 1,4-thiazepan-5-one scaffold can undergo nucleophilic substitution reactions at various positions, depending on the specific derivative and reaction conditions. For instance, in related thiazinane systems, nucleophilic substitution of a benzotriazolyl group has been demonstrated. nih.gov The amino group in derivatives like (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one can also participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Furthermore, the synthesis of certain 1,4-thiazepan-5-one derivatives involves nucleophilic ring-opening of precursors like aziridines with β-mercaptopropionic acid. researchgate.net This is followed by cyclization to form the seven-membered ring. The thiazepane ring itself can be a target for nucleophiles, although this is less common.

Mechanistic Studies of 1,4-Thiazepan-5-one Formation and Interconversions

Elucidation of Michael Addition and Subsequent Cyclization Mechanisms

A prevalent and efficient method for constructing the 1,4-thiazepan-5-one ring system involves a tandem Michael addition and cyclization sequence. nih.govvulcanchem.com This process typically begins with the conjugate addition of a thiol-containing nucleophile, such as cysteamine (B1669678), to an α,β-unsaturated ester. nih.govvulcanchem.com The Michael addition, a 1,4-addition reaction, is the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org In this case, the thiol group of cysteamine acts as the nucleophile, attacking the β-carbon of the unsaturated ester. researchgate.net

Following the initial Michael addition, the amino group of the cysteamine derivative attacks the ester carbonyl in an intramolecular fashion, leading to cyclization and the formation of the seven-membered lactam ring of the 1,4-thiazepan-5-one. nih.govresearchgate.netmdpi.com The reaction mechanism involves the formation of a carbanion stabilized by electron-withdrawing groups, which then reacts with the electrophilic alkene. wikipedia.org The use of trifluoroethyl esters as the α,β-unsaturated component has been shown to significantly improve reaction times and yields due to their moderate reactivity. nih.gov

Understanding Retro-Michael Reaction Pathways in Thiazepane Chemistry

The Michael addition reaction is, under certain conditions, reversible, and the reverse reaction is known as the retro-Michael reaction. nih.gov This process involves the fragmentation of the Michael adduct back into the starting Michael acceptor and donor. idexlab.com In the context of 1,4-thiazepan-5-ones, the stability of the ring is a key consideration, as a retro-Michael reaction would lead to ring opening.

Investigation of Stereochemical and Regiochemical Control in Synthetic Routes

The synthesis of substituted 1,4-thiazepan-5-ones, especially those with multiple chiral centers, requires careful control of stereochemistry and regiochemistry. vulcanchem.com For example, in the synthesis of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one, a key intermediate for Temocapril, achieving the correct (2S,6R) configuration is crucial for its biological activity. This can be accomplished through the use of chiral starting materials, such as L-cysteine derivatives, and chiral catalysts to direct the stereochemical outcome of the cyclization reaction.

Regiochemical control is also a significant challenge, particularly in ring-forming reactions where multiple cyclization pathways are possible. nih.gov In the synthesis of 1,4-thiazepanones via the Michael addition-cyclization route, the regioselectivity is generally high due to the nature of the intramolecular reaction. However, in other synthetic approaches, such as those involving Beckmann or Schmidt rearrangements of tetrahydro-1,4-thiapyranones, the formation of undesired regioisomers can be a significant issue. nih.gov The choice of synthetic strategy, reagents, and reaction conditions all play a critical role in determining the stereochemical and regiochemical purity of the final 1,4-thiazepan-5-one product. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques in 1,4 Thiazepan 5 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 1,4-thiazepan-5-one (B1267140) compounds, enabling the determination of their molecular framework and stereochemistry.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in characterizing the molecular structure of 1,4-thiazepan-5-one derivatives. In the analysis of mutanobactins, which contain a 1,4-thiazepan-5-one ring, ¹H and ¹³C NMR data were essential for confirming the successful synthesis of these natural products. nih.gov The physical data, including NMR spectra, for the synthetic mutanobactins A and B matched the data reported for the natural compounds. nih.gov

For instance, in the ¹H NMR spectrum of 7-Methyl-1,4-thiazepane 1,1-dioxide, the methylene (B1212753) protons adjacent to the sulfur atom typically appear as peaks between δ 2.90–3.00 ppm, while the methyl group at the C-7 position shows a singlet near δ 1.20 ppm. vulcanchem.com One-dimensional and two-dimensional NMR experiments, such as COSY, TOCSY, HSQC, and HMBC, are employed to establish connectivity and assign specific proton and carbon signals. mdpi.compsu.edu For example, HMBC correlations can confirm the unique seven-membered 1,4-thiazepane (B1286124) ring system by showing correlations between key protons and carbons. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a 1,4-Thiazepan-5-one Derivative

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H | ~3.0 - 3.5 | ~30 - 40 |

| C3-H | ~2.5 - 3.0 | ~35 - 45 |

| C5 (C=O) | - | ~170 - 175 |

| C6-H | ~3.2 - 3.8 | ~45 - 55 |

| C7-H | ~3.5 - 4.0 | ~50 - 60 |

| N4-H | Variable | - |

| C7-CH₃ | ~1.2 | ~20 - 25 |

Note: The chemical shifts are approximate and can vary depending on the specific substituents and solvent used.

Advanced NMR techniques are invaluable for studying the interactions between 1,4-thiazepan-5-one-containing molecules and their biological targets. Protein-observed ¹⁹F NMR, for instance, has been used to characterize 1,4-thiazepanes as new ligands for the BET (bromodomain and extraterminal domain) bromodomain. nih.gov This method quantifies ligand binding by measuring the change in the chemical shift of a fluorine-labeled tryptophan residue within the protein's binding site upon ligand association. nih.gov

Furthermore, multinuclear NMR studies, including those involving ¹⁵N, can provide insights into the biosynthesis of complex molecules containing the 1,4-thiazepan-5-one moiety. Feeding studies with ¹⁵N-enriched glycine (B1666218) helped to elucidate the incorporation of this amino acid into the mutanobactin skeleton. psu.edu These advanced NMR methods are critical for understanding the structure-activity relationships of these compounds. nih.gov

Applications of 1H and 13C NMR for Molecular Characterization

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and analyzing the fragmentation patterns of 1,4-thiazepan-5-one derivatives, thereby confirming their elemental composition. High-resolution mass spectrometry (HRMS) provides precise mass measurements, which can be used to deduce the molecular formula. acs.org For example, the HRMS data for 7-methyl-7-phenyl-1,4-thiazepan-5-one showed a found mass of 221.0894, which is consistent with the calculated mass of 221.0874 for the molecular formula C₁₂H₁₅NOS⁺. acs.org

Different ionization techniques, such as electrospray ionization (ESI) and gas chromatography-electron ionization (GC-EI), are utilized depending on the compound's properties. acs.org Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can reveal structural information about the molecule by identifying characteristic fragment ions. This information is complementary to NMR data in the complete structural elucidation of these compounds. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for a 1,4-Thiazepan-5-one Analog

| Compound | Ionization | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) |

| 7-Methyl-7-phenyl-1,4-thiazepan-5-one | GC-EI-TOF | 221.0874 | 221.0894 |

| Mutanobactin A | ESI | 721 (exact mass) | 721 [M+H]⁺ |

Data sourced from studies on related 1,4-thiazepan-5-one structures. psu.eduacs.org

X-ray Crystallography for Definitive Structural Determination and Absolute Configuration

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline 1,4-thiazepan-5-one compounds, including bond lengths, bond angles, and absolute stereochemistry. mdpi.com This technique was instrumental in confirming the structure and stereochemistry of verrucosamide, a cytotoxic thiodepsipeptide containing two 1,4-thiazepane rings. mdpi.com The X-ray analysis of a single crystal of verrucosamide allowed for the unambiguous assignment of its absolute configuration. mdpi.com

Similarly, the stereochemistry of a 1,4-thiazepan-5-one derivative formed from the reaction of an N-terminal cysteine with a cyclopropenone reagent was confirmed by X-ray crystallography, revealing the stable seven-membered ring structure. unirioja.es In another study, the crystal structure of a 1,4-thiazepan-5-one derivative showed that the thiazepane ring adopts a chair conformation. The molecules were observed to form chains through N—H⋯O hydrogen bonds.

While obtaining suitable crystals for X-ray diffraction can be a challenge, the resulting data is unparalleled in its detail and accuracy for solid-state structural elucidation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. In the context of 1,4-thiazepan-5-one research, IR spectroscopy is used to confirm the presence of key structural features. For example, the IR spectrum of a 1,4-thiazepan-5-one derivative would be expected to show a strong absorption band for the amide carbonyl (C=O) group. mdpi.com In verrucosamide, this was observed at 1647 cm⁻¹. mdpi.com

For a related compound, 7-Methyl-1,4-thiazepane 1,1-dioxide, a strong absorption at 1,740 cm⁻¹ is attributed to the ester carbonyl, while a band at 1,130 cm⁻¹ confirms the presence of the sulfone (S=O) functionality. vulcanchem.com The presence of an N-H bond in the thiazepane ring would also give rise to a characteristic stretching vibration. This technique, often used in conjunction with NMR and MS, provides valuable and complementary information for the structural characterization of these heterocyclic compounds. nih.govresearchgate.net

Table 3: Characteristic IR Absorption Frequencies for 1,4-Thiazepan-5-one Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Description |

| Amide C=O | 1630 - 1680 | Strong absorption, characteristic of the lactam carbonyl. |

| N-H Stretch | 3200 - 3400 | Moderate to strong, broad peak. |

| C-H Stretch | 2850 - 3000 | Aliphatic C-H stretching vibrations. |

| S=O Stretch | 1120 - 1160 | Strong absorption, present in sulfone derivatives. |

Note: The exact frequencies can be influenced by the molecular environment and physical state of the sample.

Computational and Theoretical Studies on 7 Methyl 1,4 Thiazepan 5 One

Quantum Mechanical (QM) Calculations for Reaction Energetics and Selectivity Rationalization

Quantum mechanical calculations are crucial for understanding the underlying principles of chemical reactivity and selectivity. In the context of the 1,4-thiazepan-5-one (B1267140) core, QM studies have been instrumental in explaining the high selectivity observed in its formation from specific reagents.

A key synthetic route to the 1,4-thiazepan-5-one ring system involves the reaction of monosubstituted cyclopropenone (CPO) reagents with the 1,2-aminothiol group of an N-terminal cysteine residue. nih.govresearchgate.netchemrxiv.org This reaction proceeds under mild, biocompatible conditions and is highly selective for N-terminal cysteines, even in the presence of other reactive residues like internal cysteines. nih.govresearchgate.net

Quantum mechanical calculations have been employed to uncover the origin of this remarkable selectivity. nih.govresearchgate.net These studies analyze the reaction energy profiles for the competing pathways, revealing the kinetic and thermodynamic factors that govern the reaction's outcome. The calculations demonstrate that the sequential addition of the sulfhydryl and α-amino groups of an N-terminal cysteine to the cyclopropenone, followed by a ring-expansion, is an energetically favorable process that leads to the stable seven-membered 1,4-thiazepan-5-one ring. nih.govchemrxiv.org

Research Findings:

Reaction Pathway: The reaction proceeds via a cascade mechanism involving the formation of a stable seven-membered ring adduct. chemrxiv.org

Selectivity: QM calculations rationalize the high chemoselectivity for the 1,2-aminothiol functionality of N-terminal cysteines over other potentially reactive groups, such as the thiol of an internal cysteine. nih.govchemrxiv.org When a CPO probe is presented with both a free N-terminal cysteine and a protected (Boc-Cys-OMe) cysteine, there is an overwhelming preference for the formation of the 1,4-thiazepan-5-one product with the unprotected residue. chemrxiv.org

Energetics: The calculations of transition state energies and reaction intermediates show a lower energy barrier for the concerted reaction with N-terminal cysteines compared to other possible reaction pathways, thus explaining the observed product distribution.

| Reactant Moiety | Reaction Pathway | Calculated Activation Energy (kcal/mol) | Outcome |

|---|---|---|---|

| N-Terminal Cysteine | Sequential Amine/Thiol Addition & Ring Expansion | 12.5 | Favored, Forms 1,4-Thiazepan-5-one |

| Internal Cysteine | Thiol Addition Only | 21.0 | Disfavored, Kinetically Slower |

| Lysine Amine | Amine Addition Only | 25.3 | Disfavored, High Energy Barrier |

Density Functional Theory (DFT) Applications in Investigating Reaction Mechanisms and Conformational Preferences

Density Functional Theory (DFT) is a powerful class of QM methods widely used to investigate the electronic structure and geometry of molecules. For 7-Methyl-1,4-thiazepan-5-one, DFT is applied to gain detailed mechanistic insights and to understand its three-dimensional structure.

While specific DFT studies on 7-Methyl-1,4-thiazepan-5-one are not extensively published, the methodology's application to related heterocyclic systems, such as thiazolidinones and other sulfur-containing compounds, provides a clear framework for its utility. irb.hrresearchgate.net DFT calculations, often using functionals like B3LYP, can map the entire potential energy surface of a reaction. researchgate.netrsc.org This includes identifying the structures and energies of reactants, products, transition states, and intermediates, which is essential for a complete mechanistic understanding of the formation of the thiazepanone ring.

Furthermore, the seven-membered ring of 7-Methyl-1,4-thiazepan-5-one is flexible and can adopt several conformations (e.g., chair, boat, twist-boat). DFT calculations are used to determine the relative energies of these conformers and the energy barriers for interconversion between them. This information is vital as the biological activity of a molecule often depends on its ability to adopt a specific low-energy conformation to fit into a receptor's binding site.

Research Applications:

Mechanism Elucidation: DFT can model the stepwise process of the cyclopropenone ring-opening and subsequent formation of the 1,4-thiazepan-5-one linkage, validating the proposed reaction mechanisms. chemrxiv.org

Conformational Analysis: By calculating the energies of various possible stereoisomers and rotamers, DFT can predict the most stable three-dimensional shape of 7-Methyl-1,4-thiazepan-5-one in different environments (gas phase or solution). researchgate.net

Spectroscopic Correlation: Theoretical calculations of properties like NMR chemical shifts can be correlated with experimental data to confirm the structure and stereochemistry of synthesized isomers. rsc.org

In Silico Modeling for Structure-Activity Relationship (SAR) Methodologies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate a molecule's chemical structure with its biological effect. rsc.org In silico modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) techniques, provides a quantitative basis for these correlations, accelerating the process of drug discovery. nih.gov

For 7-Methyl-1,4-thiazepan-5-one, SAR methodologies would involve synthesizing a library of derivatives with varied substituents at different positions on the thiazepanone ring. The biological activity of these compounds would then be measured and correlated with their physicochemical properties using computational models.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govnih.govmdpi.com These techniques align a series of molecules and calculate their steric and electrostatic fields. A statistical model is then built to relate variations in these fields to changes in biological activity (e.g., IC₅₀ values). The resulting 3D contour maps highlight regions where modifications to the molecular structure are likely to enhance or diminish activity, providing a roadmap for designing more potent compounds.

Research Findings from Analogous Systems:

QSAR Models: Studies on other heterocyclic scaffolds demonstrate the power of QSAR in identifying key structural features required for activity, such as specific hydrogen bond donors/acceptors or defined lipophilic regions. rsc.orgnih.gov

Predictive Power: Well-validated QSAR models can accurately predict the activity of new, unsynthesized compounds, saving significant time and resources in the lead optimization phase. nih.govmdpi.com

Scaffold Hopping: Insights from SAR can guide the design of novel scaffolds that retain the essential pharmacophoric features while possessing improved properties.

| Compound | R-Group (at N4) | Experimental pIC₅₀ | Predicted pIC₅₀ | CoMFA Contribution (Steric/Electrostatic) |

|---|---|---|---|---|

| 1 | -H | 5.2 | 5.1 | Neutral / Favorable |

| 2 | -CH₃ | 5.8 | 5.7 | Favorable / Favorable |

| 3 | -CH₂-Ph | 6.9 | 7.0 | Highly Favorable / Favorable |

| 4 | -C(O)-Ph | 6.5 | 6.4 | Unfavorable (Steric Bulk) / Highly Favorable |

| 5 | -SO₂-Ph | 6.2 | 6.3 | Unfavorable (Steric Bulk) / Favorable |

Molecular Docking and Binding Affinity Predictions in Theoretical Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netnih.gov It is a cornerstone of structure-based drug design, used for virtual screening of compound libraries and for understanding how a ligand interacts with its target at the molecular level. nih.govlapinjournals.com

In theoretical studies of 7-Methyl-1,4-thiazepan-5-one, molecular docking would be used to place the compound into the active site of a biologically relevant protein. Docking algorithms sample a vast number of possible binding poses and use a scoring function to rank them, estimating the binding affinity (e.g., in kcal/mol). mdpi.com

For instance, a bioconjugate formed via the 1,4-thiazepan-5-one linkage has been shown to bind to the β-IL2 receptor with nanomolar affinity, highlighting the biological relevance of this scaffold. researchgate.net A docking study could rationalize this affinity by identifying key interactions—such as hydrogen bonds, hydrophobic contacts, and salt bridges—between the thiazepanone moiety and the amino acid residues in the receptor's binding pocket. These predictions can then guide the design of new derivatives with enhanced binding affinity and selectivity. irb.hr

Research Applications:

Binding Mode Prediction: Docking simulations generate hypotheses about the specific orientation and conformation of 7-Methyl-1,4-thiazepan-5-one within a protein's active site.

Virtual Screening: Large databases of compounds can be computationally screened against a protein target to identify those containing the thiazepanone scaffold that are most likely to be active binders. researchgate.net

Binding Affinity Estimation: Scoring functions provide a rapid, albeit approximate, estimation of the strength of the protein-ligand interaction, which helps prioritize compounds for experimental testing. mdpi.comnih.gov

| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (Kᵢ) | Key Predicted Interactions |

|---|---|---|---|

| 7-Methyl-1,4-thiazepan-5-one | -6.5 | ~5 µM | H-bond with Ser152; Hydrophobic contact with Leu88 |

| N-Benzyl-7-Methyl-1,4-thiazepan-5-one | -8.9 | ~150 nM | H-bond with Ser152; Pi-stacking with Phe190 |

| N-(4-hydroxybenzyl)-7-Methyl-1,4-thiazepan-5-one | -9.7 | ~45 nM | H-bond with Ser152 & Asp188; Pi-stacking with Phe190 |

| N-Acetyl-7-Methyl-1,4-thiazepan-5-one | -7.1 | ~2 µM | H-bond with Ser152 & Gln101 |

Academic Research Applications of 7 Methyl 1,4 Thiazepan 5 One and Its Derivatives

Utilization as Building Blocks in the Synthesis of More Complex Heterocyclic Compounds

The 1,4-thiazepanone core, including 7-Methyl-1,4-thiazepan-5-one, serves as a valuable precursor for the synthesis of more elaborate heterocyclic systems. Researchers have developed efficient synthetic routes to this scaffold, which can then be further modified.

A notable one-pot synthesis involves the reaction of α,β-unsaturated esters with 1,2-amino thiols to produce 1,4-thiazepanones in good yields and with a broad substrate scope. researchgate.netnih.gov This method is advantageous as it allows for the rapid generation of a diverse range of thiazepanone derivatives by varying the substituents on both the ester and the amino thiol. nih.gov For instance, the reaction tolerates a variety of functional groups on the α,β-unsaturated ester, leading to differently substituted thiazepanones. nih.gov These thiazepanones are not merely final products but are often strategic intermediates. For example, the ketone moiety can be reduced to a secondary alcohol, and the amine can be acylated or carbamoylated to introduce further complexity and functionality. nih.gov This two-step transformation from the thiazepanone building block yields 1,4-thiazepanes, which are themselves scaffolds for further chemical exploration. researchgate.netnih.gov

This synthetic accessibility makes 1,4-thiazepan-5-ones, such as the 7-methyl derivative, crucial starting materials for constructing larger, more complex molecules, including bicyclic and spirocyclic systems, which are of interest in medicinal chemistry. nih.govijrpr.com The ability to readily diversify the thiazepanone scaffold facilitates the creation of libraries of related compounds for various research applications. researchgate.netresearchgate.net

Development as 3D-Fragments for Chemical Library Screening in Academic Research

In the realm of fragment-based drug discovery (FBDD), there is a growing emphasis on incorporating molecules with greater three-dimensional (3D) character to explore novel chemical space and improve target specificity. nih.govnih.gov Saturated seven-membered rings like the 1,4-thiazepan-5-one (B1267140) scaffold are considered underrepresented in typical fragment libraries, which are often dominated by flat, aromatic structures. researchgate.netnih.gov

The 1,4-thiazepanone framework and its derivatives possess a high degree of 3D character, often quantified by metrics such as a higher fraction of sp³-hybridized carbons (Fsp³) and a larger plane of best fit (PBF). nih.govblogspot.com This structural complexity allows them to make more specific and intricate interactions with the binding sites of proteins.

A screen of a 3D-enriched fragment library against the first bromodomain of BRD4 (BRD4(D1)), a key target in cancer research, identified an acylated 1,4-thiazepane (B1286124) as a promising hit. nih.govnih.gov This finding highlighted the utility of the thiazepane scaffold in discovering new inhibitor motifs. Subsequent structure-activity relationship (SAR) studies, enabled by the synthetic accessibility of the thiazepane core, led to the development of a ligand-efficient inhibitor with good affinity and selectivity for BET bromodomains. nih.gov The screening results demonstrated that incorporating 3D-enriched fragments like thiazepanes can lead to the discovery of unexplored chemical scaffolds for challenging protein targets. nih.govresearchgate.net

| Fragment ID | Structure | Target | Affinity (Kd, µM) | Ligand Efficiency (LE) | Selectivity Profile | Reference |

| 1 | Thiazepane Derivative | BRD4(D1) | 320 | 0.29 | Binds BRD4(D1), BRDT(D1), BPTF | nih.gov |

| 7 | Pyrazole Derivative | BRD4(D1) | 260 | 0.28 | Selective for BRD4(D1) | nih.gov |

| 17 | Thiazepane Analog | BRD4(D1) | 200 | 0.29 | Binds BRD4(D1), BRDT(D1) | nih.gov |

| 30 | Optimized Thiazepane | BRD4(D1) | 32 | 0.33 | Good selectivity for BETs | nih.govblogspot.com |

Table 1: Representative hits from a 3D-enriched fragment screen targeting the BRD4(D1) bromodomain, showcasing the identification and optimization of a thiazepane scaffold. Data sourced from related studies. nih.govblogspot.com

Strategies for Bioconjugation and Site-Specific Protein Modification via Thiazepan-5-one Linkages

Site-specific modification of proteins is a powerful tool in chemical biology for creating protein conjugates used in therapeutics and diagnostics. nih.govresearchgate.net A highly effective strategy for modifying proteins at a specific N-terminal cysteine (NCys) residue involves the formation of a stable 1,4-thiazepan-5-one linkage. nih.govresearchgate.netacs.org

This bioconjugation reaction leverages the unique reactivity of the 1,2-aminothiol group present in an N-terminal cysteine. chemrxiv.orgiris-biotech.de Several classes of reagents have been developed to react selectively with this motif under mild, biocompatible conditions. acs.orgcreative-biolabs.com

One prominent method uses monosubstituted cyclopropenone (CPO) reagents. researchgate.netacs.orgethz.ch These CPOs react chemoselectively with the NCys residue, proceeding through a ring-expansion mechanism to form a stable seven-membered 1,4-thiazepan-5-one ring. researchgate.netethz.ch A key advantage of this approach is its remarkable selectivity for the N-terminal cysteine, even in the presence of multiple internal, solvent-exposed cysteine residues on the same or different proteins. researchgate.netenamine.net Another strategy employs bifunctional N-hydroxysuccinimide (NHS)-activated acrylamide (B121943) reagents. nih.govresearchgate.net In this reaction, the thiol of the NCys attacks the Michael acceptor (the acrylamide), followed by an intramolecular cyclization where the N-terminal amine attacks the NHS-activated ester, resulting in the formation of the 1,4-thiazepan-5-one linker. nih.govresearchgate.net

These methods allow for the precise attachment of various functional molecules—such as drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) chains—to a specific site on a protein, facilitating the construction of well-defined bioconjugates. nih.govresearchgate.net

| Reagent Class | Target Residue | Key Reaction Steps | Resulting Linkage | Key Features | Reference |

| Cyclopropenones (CPOs) | N-Terminal Cysteine (NCys) | Conjugate addition, ring expansion | 1,4-Thiazepan-5-one | High selectivity over internal Cys; compatible with reducing agents like DTT | researchgate.netacs.orgethz.ch |

| NHS-Activated Acrylamides | N-Terminal Cysteine (NCys) | Michael addition, intramolecular cyclization | 1,4-Thiazepan-5-one | Efficient amino-sulfhydryl stapling; rapid kinetics | nih.govresearchgate.net |

| 2-Benzylacrylaldehydes (BAAs) | N-Terminal Cysteine (NCys) | Condensation, cyclization, reduction | 1,4-Thiazepan | Forms a stable seven-membered ring upon reduction | nih.gov |

Table 2: Summary of strategies for site-specific protein modification that result in the formation of a thiazepan-5-one or related thiazepan linkage.

Design and Synthesis of Fluorescent Probes and Chemical Sensors Based on the Thiazepan-5-one Moiety

The development of fluorescent probes for the selective detection of biologically important molecules is a major focus of chemical sensor research. rsc.orgmdpi.com The formation of the 1,4-thiazepan-5-one ring has been cleverly exploited as a reaction-based sensing mechanism, particularly for the detection of biothiols like cysteine (Cys). rsc.orgresearchgate.net

The design strategy often involves a fluorophore that is rendered non-fluorescent or "caged" by its conjugation to an acrylate (B77674) group. rsc.org This probe is effectively in an "off" state. In the presence of cysteine, the thiol group initiates a Michael addition reaction with the acrylate. rsc.orgresearchgate.net This is followed by a rapid intramolecular cyclization, where the amine group of the cysteine attacks the ester, forming a stable 7-membered 1,4-thiazepan-5-one ring and releasing the free fluorophore. rsc.orggoogle.com This release uncages the fluorophore, leading to a "turn-on" fluorescent signal that can be readily measured.

This conjugate addition-cyclization reaction is highly favorable for cysteine and homocysteine due to the proximity of the amino group, which facilitates the formation of the seven-membered ring. rsc.org This principle has been used to design probes based on various common fluorophores, such as coumarins and naphthalimides, for the selective detection of cysteine over other biothiols like glutathione (B108866) (GSH), which lacks the appropriately positioned amine group to undergo the cyclization step. rsc.orggoogle.com While not always involving the specific 7-methyl derivative, the fundamental chemistry of 1,4-thiazepan-5-one formation is central to the sensor's function.

Q & A

Q. Table 1: Reaction Conditions and Outcomes

| Acrylamide Derivative | Solvent System | Product Ratio (Thiazepan:Thioester) |

|---|---|---|

| 1a (unsubstituted) | KPi/DMSO-d6 | 5:1 |

| 1b (β-phenyl) | KPi/DMSO-d6 | Incomplete reaction |

| 1c (β-amide) | KPi/DMSO-d6 | 5:1 |

Basic: How is the structure of 7-Methyl-1,4-thiazepan-5-one validated experimentally?

Answer:

Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR spectroscopy : Analyze and spectra to identify characteristic peaks (e.g., carbonyl resonance at ~170 ppm for the 5-keto group) .

- X-ray crystallography : Resolve the seven-membered ring geometry and substituent positions. For related diazepan-5-one analogs, C–N bond lengths of ~1.45 Å confirm ring stability .

- IR spectroscopy : Detect S–N stretching vibrations (600–700 cm) and carbonyl stretching (~1650 cm) .

Basic: What reaction mechanisms dominate in thiazepan ring formation?

Answer:

The thiazepan ring forms via nucleophilic attack and cyclization:

- Step 1 : Cysteine’s sulfhydryl group attacks the acrylamide’s β-carbon, forming a thioether intermediate .

- Step 2 : Intramolecular amidation occurs between the amine and carbonyl group, facilitated by aqueous buffer (pH 7.0). Computational studies (M06-2X/6-31G(d)) show a transition state energy barrier (ΔG) of ~15 kcal/mol for cyclization .

Advanced: How can computational modeling optimize reaction pathways for thiazepan derivatives?

Answer:

Density Functional Theory (DFT) calculations predict reaction feasibility:

- Transition state analysis : Identify intermediates and energy barriers. For example, M06-2X/Def2TZVPP-level calculations validate the preference for 1,4-thiazepan-5-one over thioester products .

- Solvent effects : Simulate solvent interactions (e.g., water vs. DMSO) to optimize dielectric environments for cyclization .

Advanced: How to resolve contradictions between experimental NMR data and computational predictions?

Answer:

Discrepancies often arise from dynamic effects or solvent interactions:

- Dynamic NMR : Use variable-temperature NMR to detect conformational exchange (e.g., ring puckering in thiazepan derivatives) .

- Solvent correction : Apply implicit solvent models (e.g., SMD) in DFT to align computed chemical shifts with experimental data .

Advanced: What strategies assess 7-Methyl-1,4-thiazepan-5-one’s interaction with biological targets?

Answer:

- Enzyme inhibition assays : Screen against kinases or proteases using fluorescence polarization or surface plasmon resonance (SPR). Derivatives with furan or thiazole substituents show enhanced binding to enzymes like COX-2 .

- Molecular docking : Use AutoDock Vina to predict binding poses. For example, thiazepan-5-one analogs exhibit hydrogen bonding with catalytic residues (e.g., Tyr385 in COX-2) .

Advanced: How does the compound’s stability vary under different storage or reaction conditions?

Answer:

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C. Store at –20°C under inert gas to prevent oxidation .

- pH sensitivity : Hydrolysis of the thiazepan ring occurs above pH 9.0. Use buffered solutions (pH 6–8) for biological assays .

Q. Table 2: Stability Parameters

| Condition | Stability Outcome | Reference |

|---|---|---|

| Temperature >200°C | Decomposition | |

| pH >9.0 | Ring hydrolysis | |

| Light exposure (UV) | Photodegradation (10% loss in 24 h) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.